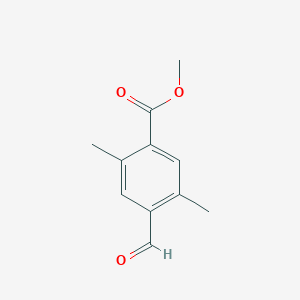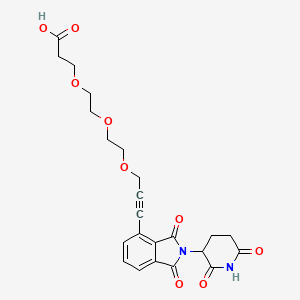
Thalidomide-propargyl-O-PEG2-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-propargyl-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. The compound is designed for conjugation to target proteins, facilitating their degradation via the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: A PEG2 linker is then attached to the modified thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: The terminal alkyne group (propargyl) is introduced to the PEG linker, enabling the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity
化学反应分析
Types of Reactions
Thalidomide-propargyl-O-PEG2-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The terminal alkyne group allows the compound to participate in CuAAC reactions with azide-containing molecules
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for attaching the PEG linker
Major Products
The major products formed from these reactions include conjugates with various biomolecules, such as peptides, proteins, and other small molecules .
科学研究应用
Thalidomide-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases
Industry: Used in the production of advanced materials and nanotechnology
作用机制
Thalidomide-propargyl-O-PEG2-C2-acid exerts its effects through the following mechanisms:
Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome
Pathways Involved: The ubiquitin-proteasome pathway is the primary pathway involved in the mechanism of action
相似化合物的比较
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but with slight variations in the linker or functional groups
Thalidomide-PEG2-C2-NH2: Another PROTAC linker with an amine group instead of a propargyl group
Uniqueness
Thalidomide-propargyl-O-PEG2-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand, a PEG2 linker, and a terminal alkyne group. This unique structure allows it to participate in click chemistry reactions and facilitates targeted protein degradation .
属性
分子式 |
C23H24N2O9 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC 名称 |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29) |
InChI 键 |
FCTRJXVUQRIZRI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


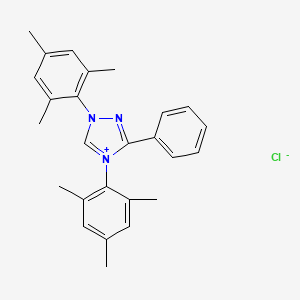
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
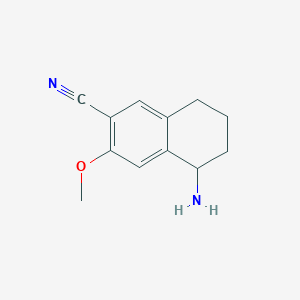
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
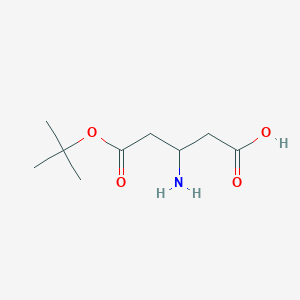
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
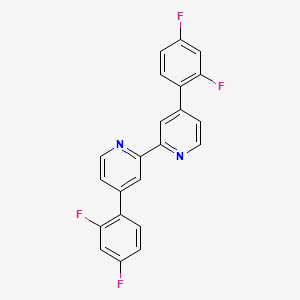
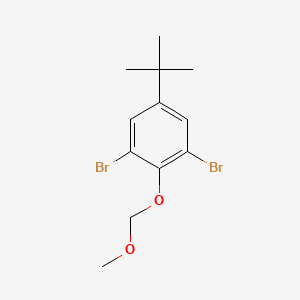
![N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14778713.png)
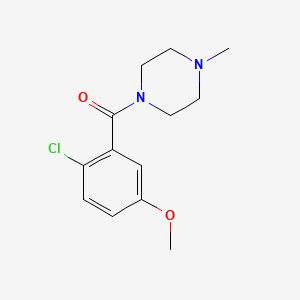
![3-methyl-7-sulfanylidene-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one;pyridin-1-ium](/img/structure/B14778729.png)
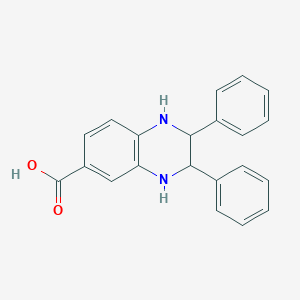
![7-[5-chloro-3-hydroxy-2-[4-hydroxy-4-(1-prop-2-enylcyclobutyl)but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14778735.png)
